6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a chloro group, a difluoromethyl group, and a methyl group attached to the imidazo[1,2-b]pyridazine core. The presence of these functional groups imparts distinct physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-amino-6-bromopyridazine and difluoromethyl ketone.
Bromination: The 3-amino-6-bromopyridazine undergoes bromination using a bromination reagent to form a dibromo intermediate.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of solvents and catalysts. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: Similar structure but lacks the difluoromethyl group.
8-(Difluoromethyl)-2-methylimidazo[1,2-b]pyridazine: Similar structure but lacks the chloro group.
Uniqueness
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct physicochemical properties and biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6ClF2N3 |
---|---|
Molekulargewicht |
217.60 g/mol |
IUPAC-Name |
6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H6ClF2N3/c1-4-3-14-8(12-4)5(7(10)11)2-6(9)13-14/h2-3,7H,1H3 |
InChI-Schlüssel |
OBPGXAJNMJMAEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.